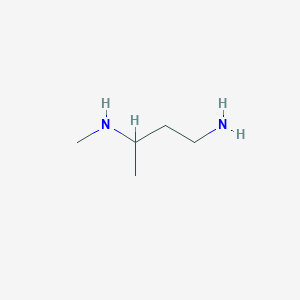
N3-methylbutane-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N3-methylbutane-1,3-diamine is an organic compound that belongs to the class of diamines Diamines are characterized by the presence of two amine groups (-NH2) attached to a carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-methylbutane-1,3-diamine typically involves the reaction of appropriate precursors under controlled conditions. One common method is the reductive amination of 3-methylbutanal with ammonia or primary amines in the presence of a reducing agent like sodium cyanoborohydride. Another approach involves the hydrogenation of nitriles using catalysts such as Raney nickel or palladium on carbon .
Industrial Production Methods
Industrial production of this compound often employs large-scale hydrogenation processes. These processes utilize high-pressure hydrogen gas and metal catalysts to convert nitriles or imines into the desired diamine. The reaction conditions are optimized to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
N3-methylbutane-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: It can be reduced to form primary amines or other reduced derivatives.
Substitution: The amine groups can participate in nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitriles, while reduction can produce primary amines .
Scientific Research Applications
N3-methylbutane-1,3-diamine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: This compound is used in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism by which N3-methylbutane-1,3-diamine exerts its effects involves interactions with various molecular targets. The amine groups can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. The compound can also participate in nucleophilic attacks, altering the structure and function of target molecules .
Comparison with Similar Compounds
Similar Compounds
1,3-Diaminopropane: A shorter-chain diamine with similar reactivity but different physical properties.
1,4-Diaminobutane (Putrescine): A longer-chain diamine with applications in biochemistry and materials science.
1,5-Diaminopentane (Cadaverine): Another longer-chain diamine with distinct biological roles.
Uniqueness
N3-methylbutane-1,3-diamine is unique due to its specific carbon chain length and the presence of a methyl group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specialized applications in various fields .
Properties
Molecular Formula |
C5H14N2 |
|---|---|
Molecular Weight |
102.18 g/mol |
IUPAC Name |
3-N-methylbutane-1,3-diamine |
InChI |
InChI=1S/C5H14N2/c1-5(7-2)3-4-6/h5,7H,3-4,6H2,1-2H3 |
InChI Key |
JTYYWQRSEPVEHP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCN)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















